molecular formula C16H13Cl2N5OS B2771532 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 905765-40-4

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Cat. No.: B2771532
CAS No.: 905765-40-4
M. Wt: 394.27
InChI Key: DBCXPFUTEMUQAG-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.27. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Dynamics

A study characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using vibrational spectroscopy techniques like Raman and Fourier transform infrared spectroscopy. This compound was analyzed using density functional theory to understand its geometric equilibrium and intra-molecular hydrogen bonding. The research highlighted the importance of such compounds in exploring antiviral properties and their potential applications in designing drugs with specific vibrational spectroscopic signatures (Mary, Pradhan, & James, 2022).

Antimicrobial Agents

Another study focused on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The derivatives demonstrated moderate activity against pathogenic bacterial and fungal strains, showcasing the potential of such compounds in developing new antimicrobial drugs (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of N-substituted sulfanilamide derivatives revealed insights into their crystal structures and thermal properties. Although these compounds did not exhibit significant antibacterial or antifungal activities, their synthesis and structural elucidation contribute valuable knowledge to the field of chemical synthesis and drug design (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Pharmacological Evaluation

A novel approach was taken in synthesizing derivatives with potential pharmacological applications. For instance, the synthesis and antiexudative activity of pyrolin derivatives highlighted the creation of new compounds with significant anti-exudative properties. This demonstrates the compound's relevance in developing treatments for inflammatory conditions (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

Enzyme Inhibition Studies

Research into new synthetic 1,2,4-triazole derivatives for cholinesterase inhibition provided insights into potential therapeutic applications for neurodegenerative diseases like Alzheimer’s. The study involved molecular docking studies to understand the interaction of these compounds with the enzyme, highlighting their potential as inhibitors (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)19)25-9-14(24)20-13-8-4-3-7-12(13)18/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCXPFUTEMUQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.